Synthetic Yield Advantage of tert-Butyl Ester Over Extended Alkyl Chain Analogs
The synthesis of alkyl 2-chloroethoxyacetates via insertion of ethylene oxide into alkyl chloroacetates exhibits a strong inverse correlation between alkyl chain length/branching and product yield [1]. The tert-butyl ester (target compound) demonstrates superior synthetic efficiency compared to analogs with linear hexyl, octyl, and decyl chains, as well as branched chains. This yield advantage is critical for cost-effective, large-scale preparation.
| Evidence Dimension | Synthetic yield of alkyl 2-chloroethoxyacetate |
|---|---|
| Target Compound Data | Superior yield (exact % not specified; observed as highest among tested alkyl groups) |
| Comparator Or Baseline | Hexyl, octyl, 1-methyl-heptyl, and decyl 2-chloroethoxyacetates |
| Quantified Difference | Branching and increasing alkyl chain length diminish the yield of the product [1]. |
| Conditions | Reaction of alkyl chloroacetate with ethylene oxide in N,N-dimethylacetamide (DMA) with ZnCl₂ or Li halide catalyst at 110-120°C [1] |
Why This Matters
Higher synthetic yield reduces raw material costs and waste, directly impacting procurement economics for multi-step research and production campaigns.
- [1] K. Ohno, T. Fujita, T. Oishi. Preparation of Alkyl 2-Chloroethoxyacetates from the Reactions of Alkyl Chloroacetates with Ethylene Oxide. Journal of Japan Oil Chemists' Society, 1980, 29(1), 49-52. View Source
